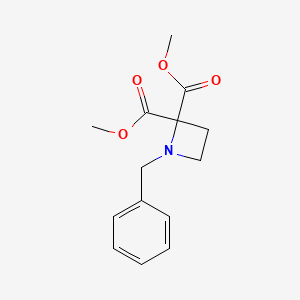

Dimethyl 1-benzylazetidine-2,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

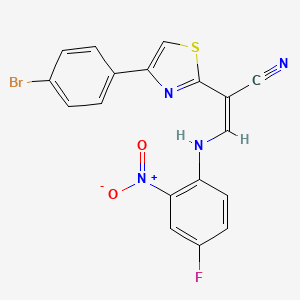

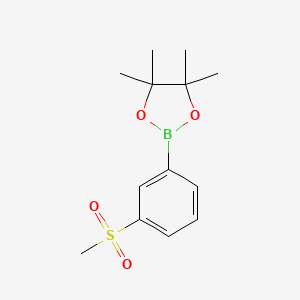

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular weight of 263.29 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 1-benzylazetidine-2,2-dicarboxylate . The InChI code for this compound is 1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a powder that is stored at room temperature . The molecular weight of this compound is 263.29 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Synthetic Utility in Ligand Development : Dimethyl 1-benzylazetidine-2,2-dicarboxylate may serve as a precursor in the synthesis of complex ligands designed to mimic the coordination environment of metalloenzymes, facilitating the study of enzyme models and catalysis mechanisms (J. Kuzelka, J. Farrell, S. Lippard, 2003). Similar ligands have been used to enforce dinuclearity and kinetic stability in the synthesis of metal complexes, illustrating its potential in modeling biologically relevant motifs.

Chiral Synthesis Applications : It could also be involved in the enantioselective synthesis of azetidine derivatives, as part of routes toward chiral molecules. For instance, efficient synthetic pathways to (S)-azetidine-2-carboxylic acid highlight the utility of related compounds in producing biologically active molecules with high enantiomeric excess (Yasuhiko Futamura, Masayuki Kurokawa, R. Obata, S. Nishiyama, T. Sugai, 2005).

Mechanistic Insights

Understanding Molecular Interactions : The study of compounds like Dimethyl 1-benzylazetidine-2,2-dicarboxylate offers insights into the molecular interactions and binding modes relevant to the design of catalysts and ligands for synthetic chemistry applications. Such understanding aids in the development of more efficient and selective synthetic processes.

DNA Interaction Studies : Although not directly related to Dimethyl 1-benzylazetidine-2,2-dicarboxylate, research on nucleic acid interactions, such as the use of dimethyl sulfate for structural analysis of RNAs, underscores the broader significance of dimethyl compounds in biochemistry and molecular biology (Pilar Tijerina, S. Mohr, R. Russell, 2007).

Material Science and Organic Electronics

- Formation of Novel Organic Frameworks : Research on the formation of corannulene cores and related structures demonstrates the role of dimethylated compounds in building complex organic frameworks, which could be applied in material science and organic electronics (A. Sygula, S. D. Karlen, R. Sygula, P. W. Rabideau, 2002).

Propiedades

IUPAC Name |

dimethyl 1-benzylazetidine-2,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIBJYMYEBRMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)